1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

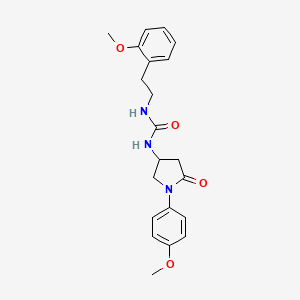

1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative characterized by two distinct aromatic substituents: a 2-methoxyphenethyl group and a 4-methoxyphenyl-5-oxopyrrolidin-3-yl moiety. The compound’s structure integrates a urea core (-NH-CO-NH-) that bridges these substituents, a feature common to bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

1-[2-(2-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-9-7-17(8-10-18)24-14-16(13-20(24)25)23-21(26)22-12-11-15-5-3-4-6-19(15)28-2/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIKCQYYBXFITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 356.42 g/mol

IUPAC Name: this compound

Inhibitory Effects on Inflammatory Cytokines

Research indicates that derivatives of urea compounds, including this specific compound, exhibit significant inhibitory effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. A study demonstrated that the compound led to a reduction in TNF-α levels, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Inhibits TNF-α production | Modulates signaling pathways related to inflammation |

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases. Preliminary studies show that this compound can scavenge free radicals effectively, thus potentially reducing oxidative damage in cells.

Study on Anti-inflammatory Mechanisms

A notable study focused on the synthesis and pharmacological evaluation of urea derivatives, including the target compound. The findings indicated that substituents on the urea moiety significantly influenced the anti-inflammatory activity. The study highlighted that compounds with hydrophobic substituents exhibited enhanced inhibitory effects on LPS-induced TNF-α production when administered orally in rat models .

Evaluation of Antioxidant Activity

Another research effort investigated the antioxidant potential of various methoxy-substituted phenethyl derivatives. The results suggested that compounds similar to this compound showed promising results in reducing oxidative stress markers in vitro .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Substituent Impact on Bioactivity

Table 2: Functional Group Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.